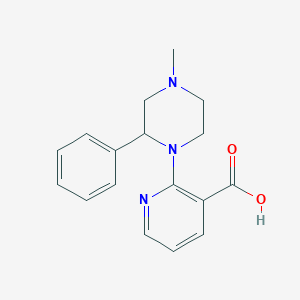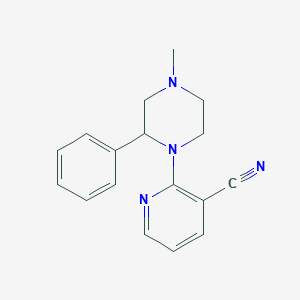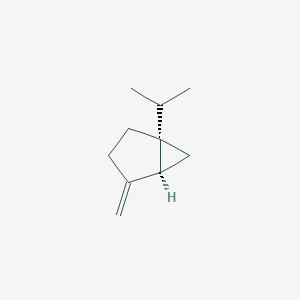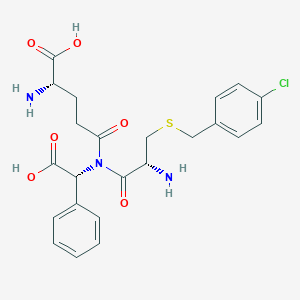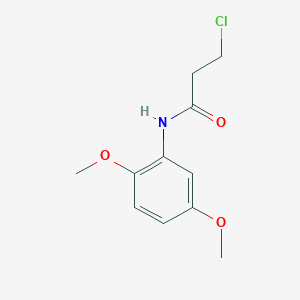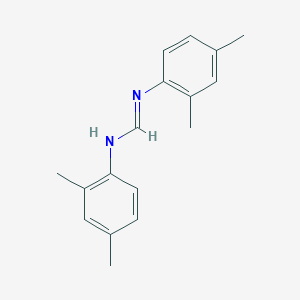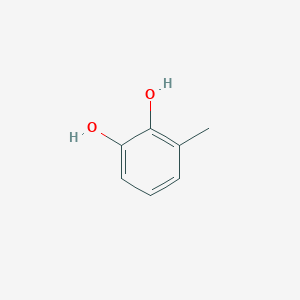![molecular formula C9H13NO B131277 1-(1-Azabicyclo[3.2.1]oct-3-en-3-yl)ethanone CAS No. 141453-98-7](/img/structure/B131277.png)
1-(1-Azabicyclo[3.2.1]oct-3-en-3-yl)ethanone
Vue d'ensemble
Description
1-(1-Azabicyclo[3.2.1]oct-3-en-3-yl)ethanone is a bicyclic ketone that is commonly referred to as norcarfentanil. It belongs to the family of opioids, which are known to produce analgesic effects by interacting with the opioid receptors present in the central nervous system. Norcarfentanil is a potent synthetic opioid that has been extensively studied for its potential use in scientific research.
Mécanisme D'action
Norcarfentanil produces its effects by binding to the mu-opioid receptor, which is present in the central nervous system. This binding leads to the activation of the receptor, which results in the inhibition of neurotransmitter release. This inhibition leads to the analgesic effects of norcarfentanil.
Effets Biochimiques Et Physiologiques
Norcarfentanil produces a variety of biochemical and physiological effects in the body. It produces analgesia by inhibiting the release of neurotransmitters that are responsible for transmitting pain signals. Additionally, norcarfentanil produces sedation and respiratory depression, which can be beneficial in surgical procedures.
Avantages Et Limitations Des Expériences En Laboratoire
Norcarfentanil has several advantages for use in lab experiments. It is a potent opioid that produces consistent effects, which makes it an ideal tool for studying the opioid receptors. Additionally, norcarfentanil has a long half-life, which allows for prolonged experiments. However, norcarfentanil has several limitations, including its potential for abuse and its high toxicity.
Orientations Futures
There are several future directions for research involving norcarfentanil. One area of research is the development of new opioid receptor ligands that have improved selectivity and potency. Additionally, research is needed to investigate the long-term effects of norcarfentanil on the body, including its potential for addiction and tolerance. Finally, research is needed to investigate the potential therapeutic uses of norcarfentanil, such as in the treatment of chronic pain.
Applications De Recherche Scientifique
Norcarfentanil has been used extensively in scientific research as a tool to study the opioid receptors present in the central nervous system. It has been used to investigate the binding affinity of various opioid receptors and their subtypes. Additionally, norcarfentanil has been used to study the pharmacological effects of opioids on the body, such as their analgesic, sedative, and respiratory depressant effects.
Propriétés
Numéro CAS |
141453-98-7 |
|---|---|
Nom du produit |
1-(1-Azabicyclo[3.2.1]oct-3-en-3-yl)ethanone |
Formule moléculaire |
C9H13NO |
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
1-(1-azabicyclo[3.2.1]oct-3-en-3-yl)ethanone |
InChI |
InChI=1S/C9H13NO/c1-7(11)9-4-8-2-3-10(5-8)6-9/h4,8H,2-3,5-6H2,1H3 |
Clé InChI |
UEWYUIFACVSXMH-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC2CCN(C2)C1 |
SMILES canonique |
CC(=O)C1=CC2CCN(C2)C1 |
Synonymes |
Ethanone, 1-(1-azabicyclo[3.2.1]oct-3-en-3-yl)- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


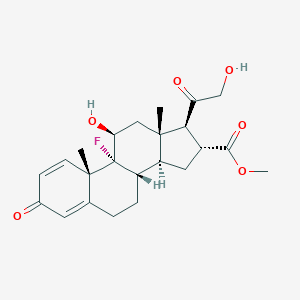
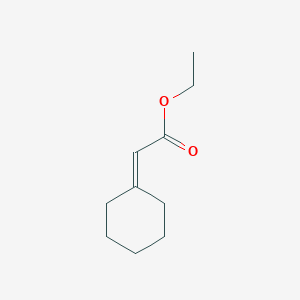
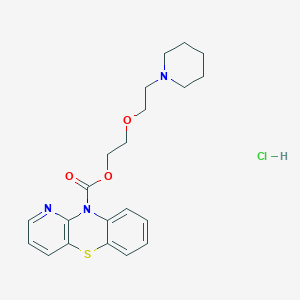
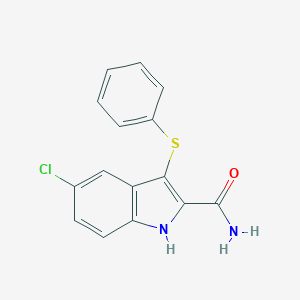
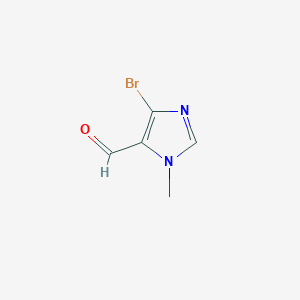
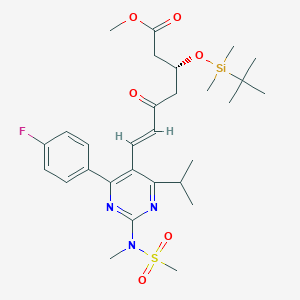
![(S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B131217.png)
